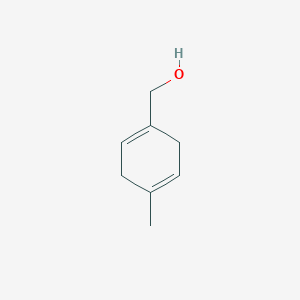

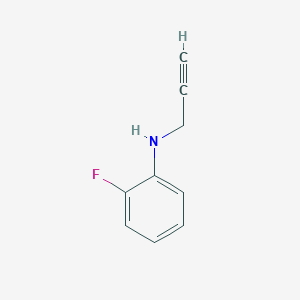

(4-Methylcyclohexa-1,4-dien-1-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

MCDM is typically synthesized from cyclohexene using a method called the Diels-Alder reaction. The resulting product is then converted into MCDM using various chemical steps, including hydrogenation and oxidation. The product is then purified using distillation or chromatography.Molecular Structure Analysis

The molecular formula of MCDM is C8H12O . It has a molecular weight of 124.180 Da . The structure of MCDM includes a cyclohexane ring with a hydroxyl group and a methyl group attached to it .Wissenschaftliche Forschungsanwendungen

Investigation of Transport Mechanisms and Fate in Coal Beneficiation

(Y. T. He, A. Noble, P. Ziemkiewicz, 2015) explored the transport mechanisms and fate of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation plants. The study found that volatilization and sorption significantly influence MCHM's removal from water, with sorption as the dominant mechanism in the short term. The research suggests that under normal operating conditions, the use of MCHM in coal beneficiation plants does not pose a threat to surface or groundwater.

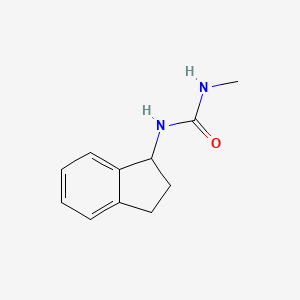

Synthesis of Cyclic Dipeptidyl Ureas

(M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating a novel class of pseudopeptidic [1,2,4]triazines. This work highlights the potential applications of similar structures in medicinal chemistry and drug design, showcasing the versatility of cyclohexyl-based compounds in synthesizing complex molecules.

Methanol as a Directing Agent in Gold(I) Catalysis

A study by (Marta Marín‐Luna, Iria Bolaño, C. López, O. N. Faza, 2019) revealed that methanol influences the dual reactivity of 1,3-dien-5-ynes under gold(I) catalysis, leading to the formation of 5-alkoxycyclopentadiene. This finding is significant for the development of novel catalytic processes and the synthesis of unique cyclic structures.

N-Methylation of Amines Using Methanol

(Naina Sarki, Vishakha Goyal, Nitin Tyagi, Puttaswamy, Anand Narani, A. Ray, Kishore Natte, 2021) developed a clean method for the selective N-methylation of amines using methanol as both a C1 synthon and H2 source. This process, facilitated by a cost-effective ruthenium catalyst, underscores the utility of methanol in organic synthesis, including the late-stage functionalization of pharmaceuticals.

Methanol's Role in Chemical Synthesis and Energy Technologies

(H. Offermanns, K. Schulz, E. Brandes, Th. Schendler, 2014) discussed methanol's extensive use as a basic raw material in the chemical industry, highlighting its role as a solvent and its flammability and toxicity. The article emphasizes methanol's importance in safe handling and its applications in various industrial processes.

Environmental Fate of 4-MCHM in Water Treatment Systems

(Li Yuan, W. Zhi, Yang-sheng Liu, Elizabeth Smiley, D. Gallagher, Xi Chen, A. Dietrich, Husen Zhang, 2016) investigated the degradation kinetics and transformation of 4-MCHM isomers in activated sludge. This research is crucial for understanding the environmental degradation and treatment of contaminants from industrial spills, like the 2014 West Virginia Chemical Spill.

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Given its structure, it may be involved in various biochemical reactions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. More research is needed to understand how these factors influence the compound’s action.

Eigenschaften

IUPAC Name |

(4-methylcyclohexa-1,4-dien-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,5,9H,3-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZYVPUPWNYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)

![2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid](/img/structure/B2958664.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide](/img/structure/B2958680.png)